molecular formula C20H36O2 B2515373 Leoheteronin D CAS No. 25532-83-6

Leoheteronin D

Cat. No.: B2515373
CAS No.: 25532-83-6
M. Wt: 308.506
InChI Key: LEOHDQKUMQKLMP-CZUZFAPUSA-N
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Description

This plant is traditionally used in Vietnamese medicine for treating various ailments such as menstrual pain, high blood pressure, and heart disorders . Leoheteronin D is one of several diterpenoids identified in this plant, which have shown potential biological activities.

Preparation Methods

The preparation of Leoheteronin D involves the extraction of dried aerial parts of Leonurus heterophyllus using methanol (MeOH). The extract is then fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol (1-BuOH). The n-hexane-soluble fraction is further separated using silica gel open-column chromatography, octadecyl silica (ODS) gel open-column chromatography, and repeated preparative ODS high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Leoheteronin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Leoheteronin D involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, this compound can potentially modulate neurotransmitter levels in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Leoheteronin D is part of a group of labdane-type diterpenoids isolated from Leonurus heterophyllus. Similar compounds include:

  • Leoheteronin A
  • Leoheteronin B
  • Leoheteronin C
  • Leoheteronin E

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory activity against cholinesterase enzymes, which is not as pronounced in some of the other related compounds .

Properties

IUPAC Name

(2S,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17?,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHDQKUMQKLMP-CZUZFAPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CCC1[C@]2(CCCC([C@@H]2CC[C@]1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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